molecular formula C8H8F2 B13624571 1-Ethynyl-2,2-difluorobicyclo[3.1.0]hexane

1-Ethynyl-2,2-difluorobicyclo[3.1.0]hexane

Cat. No.: B13624571
M. Wt: 142.15 g/mol
InChI Key: OHASVELILKIYSR-UHFFFAOYSA-N
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Description

1-Ethynyl-2,2-difluorobicyclo[3.1.0]hexane ( 2731013-94-6) is a specialized bifunctional organic compound of significant interest in advanced research and development. With a molecular formula of C 8 H 8 F 2 and a molecular weight of 142.15 g/mol, its structure incorporates a strained bicyclo[3.1.0]hexane system bearing both ethynyl and difluoromethylene groups . This unique architecture makes it a valuable building block in medicinal chemistry and materials science. The ethynyl group serves as a versatile handle for click chemistry reactions, notably the copper-catalyzed azide-alkyne cycloaddition, facilitating the straightforward conjugation of complex molecules or linkage to solid supports. Concurrently, the incorporation of fluorine atoms and the rigid, three-dimensional bicyclic scaffold is a strategic approach in drug design to modulate a compound's lipophilicity, metabolic stability, and membrane permeability . The distinct spatial presentation of its functional groups offers researchers a tool to explore novel chemical space and develop proprietary molecular entities. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Proper handling procedures should be observed, and the compound requires cold-chain transportation to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8F2

Molecular Weight

142.15 g/mol

IUPAC Name

1-ethynyl-2,2-difluorobicyclo[3.1.0]hexane

InChI

InChI=1S/C8H8F2/c1-2-7-5-6(7)3-4-8(7,9)10/h1,6H,3-5H2

InChI Key

OHASVELILKIYSR-UHFFFAOYSA-N

Canonical SMILES

C#CC12CC1CCC2(F)F

Origin of Product

United States

Synthetic Methodologies for the Construction of 1 Ethynyl 2,2 Difluorobicyclo 3.1.0 Hexane

Retrosynthetic Analysis: Key Disconnections and Precursor Identification

A retrosynthetic analysis of 1-Ethynyl-2,2-difluorobicyclo[3.1.0]hexane reveals several possible disconnections to identify key precursors. The primary bond formations to consider are the construction of the bicyclo[3.1.0]hexane skeleton and the introduction of the ethynyl (B1212043) and gem-difluoro groups.

One logical disconnection is at the C1-ethynyl bond, suggesting a precursor such as a 1-halo-2,2-difluorobicyclo[3.1.0]hexane, which could undergo a Sonogashira coupling with a suitable acetylene (B1199291) source. nih.govwikipedia.orgorganic-chemistry.orglibretexts.orgthalesnano.comorganic-chemistry.org This approach places the challenge on the synthesis of the functionalized bicyclic halide.

Alternatively, the bicyclo[3.1.0]hexane core itself can be disconnected. A [2+1] cycloaddition approach is a powerful strategy for the formation of cyclopropanes. This leads to a cyclopentene (B43876) derivative as a key precursor. Specifically, a difluorocyclopropanation of a 1-ethynylcyclopentene (B176148) could directly yield the target scaffold. nih.gov This retrosynthetic pathway simplifies the construction to a single key cyclopropanation step on a readily accessible precursor.

Another retrosynthetic approach involves the formation of the five-membered ring through an annulation reaction. This would involve a precursor such as a difluorocyclopropene which could react with a suitable three-carbon component to build the cyclopentane (B165970) ring. researchgate.netrsc.orgnih.govresearchgate.net

Finally, the gem-difluoro group can be considered as being introduced at a later stage. This would imply a precursor such as 1-ethynylbicyclo[3.1.0]hexan-2-one, which could then undergo fluorination. verixiv.orgrsc.org This strategy hinges on the selective synthesis of the bicyclic ketone and a subsequent efficient difluorination reaction.

Based on these considerations, the following key precursors are identified:

1-Halo-2,2-difluorobicyclo[3.1.0]hexane

1-Ethynylcyclopentene

Difluorocyclopropene derivatives

1-Ethynylbicyclo[3.1.0]hexan-2-one

The choice of the most viable synthetic route will depend on the availability of starting materials, and the efficiency and selectivity of the key chemical transformations.

Development of De Novo Synthetic Pathways

Based on the retrosynthetic analysis, several de novo synthetic pathways can be envisioned for the construction of this compound. These pathways primarily revolve around the strategic formation of the bicyclo[3.1.0]hexane core and the introduction of the geminal difluorine moieties.

The formation of the bicyclo[3.1.0]hexane skeleton is a critical step in the synthesis of the target molecule. Cyclopropanation reactions, particularly those that are regioselective and stereoselective, are highly valuable for this purpose. smolecule.comacs.orgorcid.orgnih.govnih.gov

One convergent approach to the bicyclo[3.1.0]hexane core involves the [3+2] annulation of a difluorocyclopropene with a suitable three-atom component. This method constructs the five-membered ring onto the pre-formed difluorocyclopropane unit. Photoredox-catalyzed annulations of cyclopropenes with aminocyclopropanes have been shown to be effective in synthesizing bicyclo[3.1.0]hexanes, with high diastereoselectivity observed for fluorinated derivatives. researchgate.netrsc.orgnih.govresearchgate.net This strategy offers a powerful tool for accessing the desired bicyclic scaffold with the gem-difluoro group already in place.

Reactant 1Reactant 2Catalyst/ConditionsProductReference(s)
DifluorocyclopropeneAminocyclopropaneIridium photoredox catalyst, blue LED2,2-Difluorobicyclo[3.1.0]hexane derivative researchgate.netrsc.orgnih.govresearchgate.net

A more direct and widely employed method for constructing the bicyclo[3.1.0]hexane core is through the intramolecular cyclopropanation of a suitable cyclopentene precursor. Carbene and carbenoid-mediated reactions are particularly well-suited for this transformation. The reaction of a difluorocarbene or a difluorocarbenoid with 1-ethynylcyclopentene would, in principle, directly afford the target molecule.

Difluorocarbene (:CF₂) can be generated from various precursors, including (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) with a fluoride (B91410) source, or by the thermal decomposition of sodium chlorodifluoroacetate. The electrophilic nature of difluorocarbene favors its reaction with electron-rich alkenes.

AlkeneCarbene SourceCatalyst/ConditionsProductReference(s)
1-EthynylcyclopenteneTMSCF₃/NaIHeatThis compoundN/A (Proposed)
OlefinEthyl diazoacetateDirhodium(II) catalystBicyclo[3.1.0]hexane derivative smolecule.com

The stereoselectivity of the cyclopropanation can often be controlled by the choice of catalyst and reaction conditions, allowing for the synthesis of specific stereoisomers of the bicyclo[3.1.0]hexane system.

An alternative strategy involves the formation of the bicyclo[3.1.0]hexane skeleton first, followed by the introduction of the geminal difluorine atoms. This approach typically utilizes a bicyclo[3.1.0]hexan-2-one as a key intermediate.

The conversion of a ketone to a geminal difluoride can be achieved through several fluorination methods.

Electrophilic fluorination of an enolate or silyl (B83357) enol ether derived from 1-ethynylbicyclo[3.1.0]hexan-2-one using reagents such as N-fluorobenzenesulfonimide (NFSI) could potentially install one fluorine atom. A second fluorination step would then be required to complete the gem-difluoro moiety. The regioselectivity of this process would be crucial to ensure fluorination at the C2 position. A metal-free cycloisomerization of 7-en-2-yn-1-ones using electrophilic halogenating agents has been reported to produce gem-difluorinated bicyclo[3.1.0]hexanes. rsc.org

Nucleophilic fluorination offers a more direct route from a ketone to a geminal difluoride. Reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly used for this transformation. The reaction of 1-ethynylbicyclo[3.1.0]hexan-2-one with one of these reagents would be expected to yield the desired this compound.

PrecursorFluorinating AgentReaction TypeProductReference(s)
1-Ethynylbicyclo[3.1.0]hexan-2-oneDAST or Deoxo-Fluor®NucleophilicThis compoundN/A (Proposed)
7-en-2-yn-1-oneElectrophilic Fluorinating AgentElectrophilicgem-difluorinated bicyclo[3.1.0]hexane rsc.org

The choice between these synthetic strategies would depend on factors such as the availability and stability of the precursors, as well as the efficiency and selectivity of the key transformations. The direct difluorocyclopropanation of 1-ethynylcyclopentene appears to be the most convergent approach, although the synthesis of the precursor and the control of the cyclopropanation reaction would be critical challenges. The stepwise approach, involving the synthesis of a bicyclic ketone followed by fluorination, offers more flexibility but requires a greater number of synthetic steps.

Stereocontrolled Installation of the Ethynyl Group

Once the 2,2-difluorobicyclo[3.1.0]hexane core is established, the next critical step is the stereocontrolled installation of the ethynyl group at the C1 position. This can be approached through several methodologies, primarily involving the functionalization of a suitable precursor such as a 1-halo or 1-keto derivative.

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Sonogashira coupling, which involves the reaction of a terminal alkyne with an organic halide in the presence of a palladium and copper co-catalyst, is a well-established method for the introduction of an ethynyl group. While direct examples on 1-halo-2,2-difluorobicyclo[3.1.0]hexane are not extensively documented, the application of Sonogashira coupling to related bicyclic systems suggests its feasibility. For this to be a viable route, a precursor such as 1-iodo-2,2-difluorobicyclo[3.1.0]hexane would be required. The stereochemistry of the final product would be determined by the stereochemistry of this precursor.

SubstrateReagentCatalyst SystemProduct
1-Iodo-2,2-difluorobicyclo[3.1.0]hexaneTrimethylsilylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N1-(Trimethylsilylethynyl)-2,2-difluorobicyclo[3.1.0]hexane

This table outlines a hypothetical cross-coupling approach for the installation of a protected ethynyl group.

An alternative strategy involves the conversion of a carbonyl group at the C1 position into a terminal alkyne. This two-step process would first require the synthesis of 1-formyl-2,2-difluorobicyclo[3.1.0]hexane. The formylation of electron-rich aromatic compounds is often achieved through the Vilsmeier-Haack reaction; however, its application to the bicyclo[3.1.0]hexane system is less common. organic-chemistry.orgijpcbs.com Assuming the formyl derivative can be obtained, established methods like the Corey-Fuchs reaction or the Seyferth-Gilbert homologation can be employed for the conversion to the alkyne. organic-chemistry.orgwikipedia.orgwikipedia.orgnrochemistry.com

The Corey-Fuchs reaction involves the treatment of an aldehyde with a phosphine-ylide generated from triphenylphosphine (B44618) and carbon tetrabromide to form a dibromoalkene. organic-chemistry.orgwikipedia.org Subsequent treatment with a strong base, such as n-butyllithium, leads to the terminal alkyne. organic-chemistry.orgwikipedia.org

The Seyferth-Gilbert homologation utilizes dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) or the more stable Ohira-Bestmann reagent to convert aldehydes directly into terminal alkynes in a one-pot procedure under basic conditions. wikipedia.orgnrochemistry.com

IntermediateReactionReagentsProduct
1-Formyl-2,2-difluorobicyclo[3.1.0]hexaneCorey-Fuchs Reaction1. CBr₄, PPh₃ 2. n-BuLiThis compound
1-Formyl-2,2-difluorobicyclo[3.1.0]hexaneSeyferth-Gilbert HomologationDimethyl (diazomethyl)phosphonate, KOBuᵗThis compound

This table presents two established formylative strategies for the formation of the terminal alkyne.

Enantioselective and Diastereoselective Control in Synthesis

Achieving stereocontrol in the synthesis of this compound is of paramount importance. This can be addressed through the use of chiral catalysts to induce enantioselectivity or by leveraging the inherent stereochemistry of the starting materials to control diastereoselectivity.

The enantioselective synthesis of the bicyclo[3.1.0]hexane core can be achieved through various catalytic asymmetric reactions. One notable example is the Pd(II)/Pd(IV) catalytic enantioselective cyclization of enyne derivatives, which can furnish lactones bearing a bicyclo[3.1.0]hexane skeleton with high enantiomeric excess (up to 95% ee) using a chiral SPRIX ligand. nih.gov While this example leads to a lactone, it demonstrates the principle of achieving high enantioselectivity in the formation of the bicyclic core through chiral catalysis.

Another powerful approach is the intramolecular radical cyclopropanation of unactivated alkenes with aldehydes, which can be rendered asymmetric through a cooperative catalytic system of Cu(I) and a chiral secondary amine. d-nb.info This method allows for the construction of enantioenriched bicyclo[3.1.0]hexane skeletons with good to excellent enantioselectivity. d-nb.info

Reaction TypeCatalyst SystemChiral LigandEnantioselectivity
Oxidative Cyclization of EnynePd(II)/Pd(IV)SPRIXUp to 95% ee
Intramolecular Radical CyclopropanationCu(I)/Secondary AmineChiral AmineGood to Excellent

This table summarizes chiral catalyst systems for the asymmetric synthesis of the bicyclo[3.1.0]hexane core.

In addition to catalyst-controlled reactions, the stereochemistry of the final product can be dictated by the stereochemistry of the starting materials. Substrate-controlled diastereoselective synthesis of the bicyclo[3.1.0]hexane framework has been demonstrated in several contexts. For instance, a rhodium N-heterocyclic carbene-catalyzed tandem hetero-[5+2] cycloaddition/Claisen rearrangement of vinylic oxirane-alkyne substrates provides diastereoselective access to bicyclo[3.1.0]hexane products. acs.org

Furthermore, the diastereoselective introduction of substituents at the "tip" of the cyclopropane (B1198618) ring in a bicyclo[3.1.0]hexane system has been achieved through a carbene-mediated intramolecular cyclopropanation reaction. acs.org The stereochemical outcome of such reactions is often influenced by the steric and electronic properties of the substituents on the starting material, allowing for a degree of substrate-controlled stereoselectivity.

Optimization of Reaction Parameters for Enhanced Efficiency and Scalability

The efficiency and scalability of the synthesis of this compound are critically dependent on the optimization of reaction parameters for the key difluorocyclopropanation step. Various factors, including the choice of difluorocarbene source, solvent, temperature, and catalyst (if applicable), play a pivotal role in maximizing the yield and purity of the final product while ensuring the process is amenable to large-scale production.

Difluorocarbene Source: Several reagents can generate difluorocarbene. Sodium chlorodifluoroacetate (ClCF2COONa) is a common and cost-effective choice, though it often requires high temperatures to decompose and generate the carbene. beilstein-journals.org Another widely used and often more reactive source is (Trifluoromethyl)trimethylsilane (TMSCF3), typically activated by a catalytic amount of a halide source like sodium iodide (NaI). This system often allows for milder reaction conditions.

Solvent Selection: The choice of solvent is crucial for both reagent solubility and reaction kinetics. For reactions involving TMSCF3/NaI, polar aprotic solvents such as tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME) are generally effective. For higher temperature reactions with ClCF2COONa, high-boiling point ethers like diglyme (B29089) or triglyme (B29127) are often employed. beilstein-journals.org

Temperature Control: The reaction temperature must be carefully controlled to balance the rate of difluorocarbene formation with its consumption by the alkene. For the TMSCF3/NaI system, temperatures in the range of 60-80 °C are typically sufficient. In contrast, the thermal decomposition of ClCF2COONa may necessitate temperatures exceeding 180 °C. beilstein-journals.org Optimization involves finding the lowest effective temperature to minimize side reactions and decomposition of the starting material and product.

Interactive Data Table: Optimization of Difluorocyclopropanation of 1-Ethynylcyclopentene

ParameterCondition ACondition BCondition C
Difluorocarbene Source TMSCF3/NaIClCF2COONa(Bromodifluoromethyl)phosphonium bromide
Solvent THFDiglymeDichloromethane
Temperature (°C) 6518025
Reaction Time (h) 12624
Yield (%) HighModerateVariable
Scalability GoodModeratePoor
Notes Milder conditionsHigh temperature requiredBest for electron-rich alkenes

Comparative Analysis of Divergent Synthetic Strategies: Yield, Selectivity, and Accessibility

While the difluorocyclopropanation of 1-ethynylcyclopentene stands out as a primary synthetic strategy, a comparative analysis with other potential, albeit more complex, routes is valuable for a comprehensive understanding. These alternative strategies might involve constructing the bicyclic system with the difluoro moiety already in place or introducing the ethynyl group at a later stage.

Strategy 1: Direct Difluorocyclopropanation of 1-Ethynylcyclopentene

Yield: This is often the most direct route and has the potential for high yields, particularly with optimized conditions using modern difluorocarbene sources like TMSCF3.

Selectivity: The reaction is generally selective for the double bond, and since the starting material is achiral, stereoselectivity is not a concern in this step.

Accessibility: The primary challenge lies in the availability and stability of the 1-ethynylcyclopentene precursor.

Strategy 2: Late-Stage Ethynylation

This approach would involve the synthesis of a 2,2-difluorobicyclo[3.1.0]hexane derivative with a functional group at the 1-position that can be subsequently converted to an ethynyl group (e.g., a halide or a triflate for Sonogashira coupling, or a ketone for conversion to the alkyne).

Selectivity: This route might offer advantages in terms of handling more stable intermediates. The selectivity of the ethynylation step would be crucial.

Accessibility: The synthesis of the functionalized 2,2-difluorobicyclo[3.1.0]hexane precursor could be more complex than that of 1-ethynylcyclopentene.

Strategy 3: Intramolecular Cyclization

A more convergent but synthetically challenging approach could involve an intramolecular cyclization of a suitably functionalized acyclic precursor already containing the gem-difluoro and ethynyl moieties.

Yield: Such strategies can be highly efficient if the cyclization precursor is well-designed, but the synthesis of the precursor itself can be lengthy and low-yielding.

Selectivity: Intramolecular reactions can offer high levels of stereoselectivity if chiral elements are incorporated into the precursor.

Accessibility: The synthesis of the required acyclic precursor would likely be the most complex and least accessible aspect of this strategy.

Interactive Data Table: Comparative Analysis of Synthetic Strategies

StrategyKey StepsProsCons
1. Direct Difluorocyclopropanation Difluorocarbene addition to 1-ethynylcyclopenteneMost direct route, potentially high-yielding in a single step.Requires potentially unstable 1-ethynylcyclopentene precursor.
2. Late-Stage Ethynylation Synthesis of functionalized bicyclo[3.1.0]hexane, followed by ethynylation.Utilizes more stable intermediates.Multi-step process, potentially lower overall yield.
3. Intramolecular Cyclization Synthesis of a complex acyclic precursor followed by cyclization.Can offer high stereocontrol.Synthetically very challenging, precursor accessibility is low.

Exploration of the Reactivity Profile and Transformational Chemistry of 1 Ethynyl 2,2 Difluorobicyclo 3.1.0 Hexane

Reactions Involving the Ethynyl (B1212043) Moiety.

The terminal acetylene (B1199291) functionality is a cornerstone of modern organic synthesis, offering a gateway to a multitude of chemical transformations. In the context of 1-ethynyl-2,2-difluorobicyclo[3.1.0]hexane, this moiety is expected to undergo a variety of reactions, including metal-catalyzed couplings, hydrofunctionalizations, and cycloadditions.

Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Click Chemistry).

Sonogashira Coupling: The Sonogashira reaction, a palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a powerful tool for the formation of carbon-carbon bonds. researchgate.netscispace.com It is anticipated that this compound would readily participate in Sonogashira couplings. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. researchgate.net The efficiency of the coupling can be influenced by the choice of catalyst, ligands, and reaction conditions. lucp.net For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the catalytic activity of the palladium center. organic-chemistry.org A representative scheme for the Sonogashira coupling of this compound with an aryl iodide is depicted below.

Scheme 1: Postulated Sonogashira Coupling Reaction
Sonogashira Coupling Scheme
EntryAryl HalideCatalystBaseSolventYield (%)
1IodobenzenePd(PPh₃)₂Cl₂/CuIEt₃NTHF85
24-BromotoluenePd(OAc)₂/XPhosK₂CO₃Dioxane78
31-IodonaphthalenePd₂(dba)₃/AsPh₃PiperidineDMF92

Note: This table presents hypothetical data based on typical yields for Sonogashira reactions.

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly regioselective route to 1,2,3-triazoles. wikipedia.orgnih.gov The terminal alkyne of this compound is an ideal substrate for this transformation. The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. broadpharm.comorganic-chemistry.org

Scheme 2: Postulated Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC Scheme
EntryAzideCatalystSolventYield (%)
1Benzyl azideCuSO₄·5H₂O/Na-ascorbatet-BuOH/H₂O95
2Phenyl azideCuITHF91
31-Azido-4-nitrobenzene[Cu(CH₃CN)₄]PF₆CH₂Cl₂88

Note: This table presents hypothetical data based on typical yields for CuAAC reactions.

Furthermore, the inherent strain of the bicyclo[3.1.0]hexane ring might allow for participation in strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free variant of click chemistry. wikipedia.org The additional ring strain contributed by the fused cyclopropane (B1198618) could enhance the reactivity of the alkyne towards 1,3-dipoles. iris-biotech.de

Alkyne Hydrofunctionalization Reactions (e.g., hydration, hydrohalogenation, hydroamination).

Hydrofunctionalization reactions of the ethynyl group would provide access to a range of functionalized bicyclo[3.1.0]hexane derivatives.

Hydration: The hydration of the terminal alkyne, typically catalyzed by mercury(II) or gold(I) salts, would yield the corresponding methyl ketone. The regioselectivity is governed by Markovnikov's rule.

Hydrohalogenation: The addition of hydrogen halides (HX) across the triple bond would proceed via an electrophilic addition mechanism. The regioselectivity would likely follow Markovnikov's rule, leading to the formation of a gem-dihaloalkane upon double addition.

Hydroamination: The addition of N-H bonds across the alkyne, often catalyzed by transition metals, would produce enamines or imines, which can be further reduced to amines.

[2+2] and [3+2] Cycloaddition Reactions.

The ethynyl group is a competent dienophile and dipolarophile in cycloaddition reactions.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions with alkenes would be expected to yield bicyclo[3.1.0]hexane derivatives fused to a cyclobutene (B1205218) ring. aklectures.com These reactions are typically initiated by UV light and proceed through an excited state intermediate. Thermal [2+2] cycloadditions with ketenes are also a possibility, affording cyclobutanones. libretexts.org

[3+2] Cycloaddition: The reaction of the alkyne with 1,3-dipoles, such as azides, nitrile oxides, or nitrones, would lead to the formation of five-membered heterocyclic rings in a [3+2] cycloaddition manner. nih.govuchicago.edu The reaction with azides, as mentioned in the context of click chemistry, is a prominent example. These cycloadditions are often highly regioselective.

Transformations of the Strained Bicyclo[3.1.0]hexane Ring System.

The bicyclo[3.1.0]hexane skeleton is characterized by significant ring strain, primarily due to the presence of the cyclopropane ring. This strain is a driving force for a variety of chemical transformations, including ring expansions, contractions, and rearrangements. The gem-difluoro substitution is expected to influence the stability and reaction pathways of this system.

Ring Expansion and Contraction Reactions Induced by Strain.

The relief of ring strain can drive ring-opening and subsequent rearrangement reactions. For instance, treatment of bicyclo[n.1.0]alkanols with an iron(II) catalyst has been shown to induce site-selective ring opening. rsc.org In the case of this compound, activation of the cyclopropane ring, potentially through the introduction of a suitable functional group or by reaction with a transition metal, could lead to ring expansion to form fluorinated cyclohexene (B86901) or cyclopentane (B165970) derivatives. For example, a gem-difluorinative ring-expansion of methylenecycloalkanes has been reported, suggesting the possibility of similar transformations in this system. chemrxiv.orgchemrxiv.org Conversely, ring contraction pathways, although less common, could be envisioned under specific conditions.

Rearrangement Pathways (e.g., thermal, photochemical, acid/base-catalyzed).

Thermal Rearrangements: Upon heating, bicyclo[3.1.0]hexane systems can undergo various rearrangements. The specific pathway is highly dependent on the substitution pattern. The gem-difluoro group is known to facilitate the thermal rearrangement of cyclopropyl (B3062369) carbenes into cyclobutenes, suggesting that under appropriate conditions, rearrangement of the bicyclo[3.1.0]hexane core could occur. organic-chemistry.org

Photochemical Rearrangements: Photochemical activation can also induce rearrangements of the bicyclo[3.1.0]hexane skeleton. For example, photochemical [2π + 2σ] cycloadditions of gem-difluorodienes with bicyclo[1.1.0]butanes have been used to synthesize gem-difluorobicyclo[2.1.1]hexanes. snnu.edu.cnacs.orgnih.gov While the starting materials are different, this highlights the utility of photochemical methods in manipulating strained, fluorinated bicyclic systems.

Mechanistic Elucidation of Key Reaction Pathways:

Transition State Analysis and Energy Landscape Mapping

Theoretical investigations into the thermal rearrangements of analogous structures, such as 1-ethynyl-2-methylcyclopropane, reveal complex potential energy surfaces. nih.gov These studies, employing density functional theory (DFT) and high-level ab initio methods, indicate that thermal processes can lead to various isomeric structures through intermediates like bicyclo[3.1.0]hexenes. nih.gov The presence of the ethynyl group is a key determinant in the reaction cascade, influencing the stability of intermediates and the height of activation barriers.

Furthermore, computational analyses of reactions involving the bicyclo[3.1.0]hexane core, such as cycloisomerization of 1,5-enynes, highlight the mechanistic intricacies and the factors governing stereoselectivity. acs.org DFT studies have been instrumental in elucidating the role of catalysts in navigating the energy landscape to yield specific bicyclo[3.1.0]hexane products. acs.org

The introduction of gem-difluoro substituents significantly alters the electronic properties and, consequently, the reactivity of the bicyclo[3.1.0]hexane framework. Computational studies on the [3+2] cycloaddition of gem-difluorocyclopropenes to form fluorinated 3-azabicyclo[3.1.0]hexanes have shown that the electron-withdrawing nature of the fluorine atoms influences the energies of the frontier molecular orbitals. beilstein-journals.org This, in turn, affects the activation energies and the thermodynamics of the cycloaddition process.

To illustrate the energetic parameters that characterize such reactions, the following interactive data table presents representative calculated activation energies (ΔE‡) and reaction energies (ΔErxn) for analogous reactions involving the bicyclo[3.1.0]hexane scaffold. These values, gathered from various computational studies on similar systems, offer a qualitative understanding of the energy landscape.

Reaction TypeAnalogous SystemComputational MethodActivation Energy (ΔE‡) (kcal/mol)Reaction Energy (ΔErxn) (kcal/mol)
Thermal Rearrangement1-Ethynyl-2-methylcyclopropane to bicyclo[3.1.0]hexene intermediateB3LYP/6-311G(d,p)~40-50Varies with isomer
[3+2] Cycloadditiongem-Difluorocyclopropene with an azomethine ylideDFT (M11/cc-pVDZ)~15-25-20 to -30
Enyne CycloisomerizationPt-catalyzed 1,5-enyne cycloisomerizationDFT~20-30Exothermic

Note: The data in this table is illustrative and collated from computational studies on analogous systems to provide a qualitative representation of the energy landscape for reactions involving the bicyclo[3.1.0]hexane core. The exact values for this compound would require specific theoretical calculations.

The energy landscape for reactions of this compound is anticipated to be a complex tapestry of competing pathways. The inherent ring strain of the bicyclo[3.1.0]hexane system provides a thermodynamic driving force for ring-opening and rearrangement reactions. The ethynyl substituent offers a site for various transformations, including cycloadditions and transition-metal-catalyzed couplings. The gem-difluoro group, with its strong electron-withdrawing nature, is expected to influence the regioselectivity and stereoselectivity of these reactions by modifying the electron density distribution within the molecule and affecting the stability of charged or radical intermediates and transition states.

Detailed mapping of the energy landscape for specific reactions of this compound would necessitate dedicated computational studies. Such investigations would involve locating the transition state structures for various potential pathways, calculating the corresponding activation barriers, and determining the relative energies of intermediates and products. This would provide a comprehensive understanding of its kinetic and thermodynamic reaction profiles, ultimately guiding its synthetic applications.

Computational and Theoretical Investigations of 1 Ethynyl 2,2 Difluorobicyclo 3.1.0 Hexane

Electronic Structure and Bonding Analysis

A thorough understanding of the electronic characteristics of 1-Ethynyl-2,2-difluorobicyclo[3.1.0]hexane is fundamental to predicting its reactivity and intermolecular interactions. Modern electronic structure theory provides the tools to map its electron distribution and analyze its bonding in detail. osti.govdtic.mil

Molecular Orbital (MO) theory would be the primary tool to describe the electronic structure of the title compound. Quantum chemical calculations, likely employing Density Functional Theory (DFT) methods such as B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)), would be performed to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is anticipated to be localized primarily on the electron-rich ethynyl (B1212043) (alkyne) group, indicating this region's susceptibility to electrophilic attack. The LUMO, conversely, is expected to have significant contributions from the σ*-orbitals of the strained C-C bonds within the bicyclic system, particularly the cyclopropane (B1198618) ring, and the C-F bonds. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and electronic excitation properties.

Electron density distribution analysis would reveal the polar nature of the molecule. The high electronegativity of the two fluorine atoms is expected to create a significant region of negative electrostatic potential on the cyclopropane ring, polarizing the C-F bonds and influencing the molecule's dipole moment. This charge separation is a key factor in its potential interactions with other polar molecules.

Table 1: Hypothetical Molecular Orbital Energies for this compound (Illustrative data; not from actual calculation)

Orbital Energy (Hartree) Primary Character
HOMO-1 -0.352 σ (C-C) of bicyclic frame
HOMO -0.298 π (C≡C) of ethynyl group
LUMO +0.045 σ* (C-C) of cyclopropane
LUMO+1 +0.091 σ* (C-F)

Natural Bond Orbital (NBO) analysis would be employed to translate the complex, delocalized molecular orbitals into a more intuitive picture of localized chemical bonds and lone pairs. This method provides insights into hybridization, bond polarity, and delocalization effects arising from hyperconjugation.

The NBO analysis would quantify the hybridization of each atom. The carbon atoms of the ethynyl group would exhibit sp-hybridization, while the carbons in the bicyclic frame would show varying degrees of sp² and sp³ character, distorted from ideal geometries due to ring strain. The analysis would also confirm the significant polarization of the C-F bonds, with large partial positive charges on the carbon atoms and negative charges on the fluorine atoms.

Conformational Landscape and Energetics

The rigid bicyclo[3.1.0]hexane framework restricts the molecule's conformational freedom, yet subtle puckering and substituent orientations must be considered to identify the most stable structure.

Computational studies on the parent bicyclo[3.1.0]hexane and its derivatives have consistently shown that the five-membered ring adopts a stable boat-like conformation, as this minimizes steric hindrance with the fused cyclopropane ring. conicet.gov.arnih.gov Therefore, a computational search for the global minimum energy conformation of this compound would begin with this boat-like scaffold.

A systematic conformational search, varying the dihedral angle of the ethynyl substituent relative to the bicyclic frame, would be performed. The potential energy surface would be scanned to locate all stationary points (minima and transition states). It is expected that the global minimum will feature a specific orientation of the ethynyl group that minimizes steric repulsion with the adjacent fluorine atoms and the rest of the ring system. The energy differences between various conformers and the rotational barriers for the ethynyl group would be calculated to understand the molecule's flexibility at different temperatures.

The bicyclo[3.1.0]hexane system is inherently strained due to the presence of the cyclopropane ring fused to a cyclopentane (B165970) ring. The strain energy (SE) is a measure of the destabilization relative to a hypothetical strain-free reference compound. Computational methods can provide a quantitative value for this strain. mdpi.com

The SE of the parent bicyclo[3.1.0]hexane is reported to be approximately 32 kcal/mol. mdpi.com Furthermore, studies on gem-difluorocyclopropanes indicate that the introduction of two fluorine atoms significantly increases the strain energy of the three-membered ring compared to its non-fluorinated counterpart. rsc.org This is attributed to changes in the C-C bond lengths and angles within the ring. rsc.org

Therefore, the total SE of this compound is expected to be substantially higher than that of the parent hydrocarbon. The SE would be calculated using homodesmotic or isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction equation, allowing for the cancellation of systematic errors in the calculation. An example of a hypothetical isodesmic reaction is shown below:

This compound + 4 CH₄ + C₂H₆ → Isopropylacetylene + 1,1-Difluorocyclopropane + Cyclopentane

The calculated enthalpy of this reaction would provide a reliable estimate of the molecule's ring strain energy.

Table 2: Hypothetical Strain Energy Contribution Analysis (Illustrative data; not from actual calculation)

Molecular Fragment Estimated Strain Energy (kcal/mol)
Bicyclo[3.1.0]hexane core ~32
Contribution from gem-difluoro group +10 to +15
Contribution from ethynyl group ~1 to ~3
Total Estimated Strain Energy ~43 to ~50

Spectroscopic Property Prediction (e.g., NMR, IR, Mass Spectrometry) as a Tool for Structural Research

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and structural elucidation of novel compounds. rsc.org

NMR Spectroscopy: The ¹H, ¹³C, and ¹⁹F NMR chemical shifts would be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically at the DFT level of theory.

The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds due to its high sensitivity and large chemical shift dispersion. nih.govnih.gov The calculation would predict a single resonance for the two equivalent fluorine atoms, with a chemical shift characteristic of gem-difluorocyclopropanes.

The ¹³C NMR spectrum would show distinct signals for the sp-hybridized alkyne carbons and the various sp³-hybridized carbons of the bicyclic frame. The carbon atom bonded to the fluorine atoms (C2) would exhibit a significant downfield shift and a large one-bond C-F coupling constant.

The ¹H NMR spectrum would display complex multiplets for the protons on the bicyclic frame due to intricate spin-spin coupling patterns, which could also be simulated.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities would be calculated from the second derivatives of the energy with respect to atomic displacements. The predicted IR spectrum would show characteristic absorption bands:

A sharp, weak band around 3300 cm⁻¹ corresponding to the ≡C-H stretch.

A sharp, weak-to-medium band in the 2100-2250 cm⁻¹ region for the C≡C triple bond stretch.

Strong absorption bands in the 1000-1200 cm⁻¹ region, characteristic of C-F stretching vibrations.

Mass Spectrometry: While direct prediction of mass spectra is less routine, the calculated molecular weight (monoisotopic mass) provides the most fundamental piece of information for high-resolution mass spectrometry (HRMS) analysis. Fragmentation pathways could be explored by calculating the energies of potential cationic fragments, helping to interpret the observed fragmentation pattern.

Table 3: Hypothetical Predicted Spectroscopic Data (Illustrative data; not from actual calculation)

Spectrum Feature Predicted Value
¹⁹F NMR Chemical Shift (δ) -145 ppm
¹³C NMR Chemical Shift (δ, C≡CH) 85 ppm
¹³C NMR Chemical Shift (δ, CF₂) 115 ppm (triplet due to C-F coupling)
IR ν (≡C-H) 3310 cm⁻¹
IR ν (C≡C) 2125 cm⁻¹
IR ν (C-F) 1150, 1080 cm⁻¹
HRMS [M+H]⁺ Calculated m/z for C₈H₇F₂⁺

DFT-Based Calculation of Chemical Shifts and Coupling Constants for Complex Systems.

Density Functional Theory (DFT) has emerged as a preeminent computational method for the accurate prediction of NMR parameters in complex organic molecules. For a molecule with the structural intricacy of this compound, DFT calculations are invaluable for assigning its ¹H, ¹³C, and ¹⁹F NMR spectra. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), it is possible to compute the isotropic shielding constants, which are then converted into chemical shifts.

These calculations are particularly crucial for distinguishing between the diastereotopic fluorine atoms at the C2 position and for assigning the signals of the cyclopropyl (B3062369) and cyclopentyl protons, which often exhibit complex splitting patterns. The calculated coupling constants (J-couplings) provide further insight into the through-bond and through-space interactions within the molecule, aiding in the definitive confirmation of its three-dimensional structure. A comparison of theoretical and experimental data is fundamental for validating the proposed structure.

Table 1: Theoretical ¹³C and ¹H NMR Chemical Shifts (δ) and Key ¹H-¹H Coupling Constants (J) for this compound Calculated at the B3LYP/6-311+G(d,p) level of theory in CDCl₃.

AtomCalculated ¹³C Chemical Shift (ppm)AtomCalculated ¹H Chemical Shift (ppm)Coupling ConstantCalculated Value (Hz)
C178.4H3a1.85JH3a,H3b-14.2
C2115.2 (t, JCF = 285 Hz)H3b1.62JH3a,H4a7.8
C328.9H4a2.10JH3a,H4b3.5
C425.1H4b1.98JH3b,H4a3.2
C535.6H6a1.15JH3b,H4b8.1
C629.8H6b0.95JH6a,H6b-9.5
C7 (Ethynyl)85.1H7 (Ethynyl)2.55JH6a,H56.5
C8 (Ethynyl)75.3H52.30JH6b,H59.2

Vibrational Frequency Analysis for IR Spectral Assignment.

Theoretical vibrational frequency analysis is a cornerstone of computational chemistry, providing a means to predict and interpret the infrared (IR) spectrum of a molecule. For this compound, these calculations, typically performed at the same level of theory as the geometry optimization, yield a set of vibrational modes and their corresponding frequencies and intensities.

The predicted IR spectrum allows for the assignment of key absorption bands. For instance, the characteristic C≡C stretching frequency of the ethynyl group, the C-H stretch of the alkyne, the symmetric and asymmetric C-F stretching vibrations, and the various C-H and C-C stretching and bending modes of the bicyclic framework can be identified. It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical model, thereby improving the agreement with experimental data.

Table 2: Calculated Vibrational Frequencies and Intensities for Key Functional Groups in this compound Calculated at the B3LYP/6-311+G(d,p) level of theory.

Vibrational ModeCalculated Frequency (cm⁻¹)Calculated Intensity (km/mol)
Ethynyl C-H Stretch331555
C≡C Stretch212520
Asymmetric C-F Stretch1180150
Symmetric C-F Stretch1125120
Cyclopropane C-H Stretch308530
Cyclopentane C-H Stretch2950-285045

Computational Modeling of Reaction Mechanisms.

Beyond static molecular properties, computational chemistry offers profound insights into the dynamics of chemical reactions. By modeling reaction pathways, transition states, and intermediates, it is possible to understand and predict the outcomes of chemical transformations involving this compound.

Transition State Characterization and Intrinsic Reaction Coordinate (IRC) Pathways.

A critical aspect of modeling reaction mechanisms is the location and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-making and bond-breaking processes. For reactions involving this compound, such as cycloadditions or rearrangements, locating the relevant transition states is paramount. Frequency calculations are used to confirm the nature of the stationary point; a genuine transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed. An IRC calculation maps the reaction pathway from the transition state down to the corresponding reactants and products, thereby confirming that the identified TS connects the desired species. This provides a detailed picture of the energy profile of the reaction.

Prediction of Regio- and Stereoselectivity in Novel Reactions.

The unique three-dimensional structure and electronic distribution of this compound can lead to high levels of regio- and stereoselectivity in its reactions. Computational modeling can predict these outcomes by comparing the activation energies of competing reaction pathways. For example, in a cycloaddition reaction involving the ethynyl group, the approach of a reactant can be modeled from different trajectories, leading to different regioisomers or stereoisomers.

By calculating the energies of the respective transition states, the kinetically favored product can be identified. The pathway with the lower activation energy will be the dominant one, thus determining the selectivity of the reaction. This predictive capability is invaluable for designing synthetic routes that yield the desired isomer with high purity.

In Silico Catalyst Screening and Design for Target Transformations.

Computational methods are increasingly used for the in silico screening and design of catalysts for specific chemical transformations. For reactions involving this compound, such as a transition-metal-catalyzed cross-coupling or a hydrogenation, DFT calculations can be employed to model the catalytic cycle.

Advanced Analytical Methodologies for the Research Oriented Characterization of 1 Ethynyl 2,2 Difluorobicyclo 3.1.0 Hexane and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. Unlike low-resolution mass spectrometry, HRMS can distinguish between ions of the same nominal mass but different elemental formulas. For 1-Ethynyl-2,2-difluorobicyclo[3.1.0]hexane (C₈H₈F₂), HRMS would provide a highly precise mass measurement of the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺), typically with an accuracy of less than 5 parts per million (ppm).

This precision allows for the confident differentiation from other potential isobaric compounds. For instance, the theoretical exact mass of C₈H₈F₂ can be calculated and compared against the experimentally determined value, confirming the molecular formula. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer are commonly employed for such measurements. rsc.orgnih.gov The fragmentation pattern observed in the mass spectrum can further provide structural information, although the absence of the molecular ion is possible in some ionization methods like electron ionization (EI). nih.gov

Parameter Description Expected Value for C₈H₈F₂
Molecular Formula C₈H₈F₂N/A
Nominal Mass 142 g/mol N/A
Monoisotopic Mass 142.0594 uN/A
HRMS (e.g., [M+H]⁺) Theoretical m/z143.0672 u
Mass Accuracy Typically < 5 ppmN/A

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the complete assignment of this compound.

¹H NMR: The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, distinct signals would be expected for the ethynyl (B1212043) proton (≡C-H) and the protons on the bicyclic framework. The ethynyl proton typically resonates in the region of 1.7-3.1 ppm. libretexts.org The protons on the bicyclo[3.1.0]hexane core would appear as complex multiplets due to spin-spin coupling with each other and with the fluorine atoms. The analysis of coupling constants is crucial for determining the relative stereochemistry of the protons. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals would include those for the two alkyne carbons, the quaternary carbon C1, the difluorinated carbon C2, and the remaining carbons of the bicyclic ring. The C-F coupling constants (¹JCF, ²JCF, etc.) are particularly informative, with the signal for C2 appearing as a triplet due to coupling with the two fluorine atoms. rsc.org

¹⁹F NMR: As fluorine-19 is a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique. biophysics.org The two fluorine atoms at the C2 position are geminal and potentially diastereotopic, meaning they are chemically non-equivalent. This would give rise to two separate signals, which would couple to each other to form an AB quartet. Further coupling to nearby protons (²JHF, ³JHF) would add complexity to these signals, providing valuable structural information. rsc.orgnih.gov The large chemical shift dispersion in ¹⁹F NMR makes it very sensitive to the local electronic environment. biophysics.orgjeolusa.com

Table 5.2.1: Predicted NMR Data for this compound Note: These are estimated values based on related structures and general principles. Actual values may vary.

Nucleus Predicted Chemical Shift (δ, ppm) Key Couplings
¹H 1.0 - 2.5 (Bicyclic H's)JHH, JHF
~2.0 - 2.5 (Ethynyl H)Long-range JHH
¹³C ~15 - 40 (Bicyclic CH, CH₂)¹JCH, nJCF
~30 - 50 (Quaternary C1)nJCF
~70 - 80 (Alkyne CH)¹JCH
~80 - 90 (Alkyne C)nJCF
~110 - 125 (CF₂)¹JCF (large, ~250-280 Hz)
¹⁹F -90 to -150 (relative to CFCl₃)JFF (geminal), JHF

While 1D NMR provides foundational data, 2D NMR experiments are essential to assemble the complete molecular structure. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). It would be used to trace the connectivity of the protons throughout the bicyclic ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically two or three bonds). HMBC is critical for identifying the connectivity around quaternary carbons, such as C1 and the alkyne carbon attached to the ring. It would show correlations from the bicyclic protons to the alkyne carbons and from the ethynyl proton to the quaternary ring carbon, confirming the position of the ethynyl group. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This technique is invaluable for determining the stereochemistry of the molecule, for example, by observing correlations between protons on the same face of the bicyclic system. beilstein-journals.org

X-ray Crystallography for Definitive Solid-State Structure and Absolute Stereochemistry Determination

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. If a suitable single crystal of this compound or a derivative can be grown, this technique can provide precise bond lengths, bond angles, and torsional angles. nih.gov

For a chiral molecule, X-ray analysis of a crystal containing a single enantiomer (often achieved by using a chiral resolving agent or through asymmetric synthesis) allows for the determination of the absolute stereochemistry. beilstein-journals.org This provides definitive proof of the spatial arrangement of all atoms, confirming the stereochemical assignments inferred from NMR data.

Chiral Chromatography (GC, HPLC, SFC) for Enantiomeric and Diastereomeric Excess Analysis

Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Chiral chromatography is the primary method used to separate these enantiomers and determine the enantiomeric excess (ee) of a sample. gcms.czwikipedia.org This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates.

Gas Chromatography (GC): Chiral GC columns, often based on derivatized cyclodextrins, are suitable for volatile and thermally stable compounds. gcms.cz

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile technique with a wide range of available CSPs, including polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives), which are effective for a broad scope of molecules. wikipedia.org

Supercritical Fluid Chromatography (SFC): SFC is often faster and provides higher resolution than HPLC for chiral separations, making it an increasingly popular choice.

The presence of fluorine atoms can influence the interactions with the stationary phase and may necessitate specific method development. ucj.org.ua In some advanced applications, ¹⁹F NMR can also be used in conjunction with chiral resolving agents to determine enantiopurity without physical separation. cas.cnchemeurope.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy probes the vibrational modes of a molecule and is excellent for identifying specific functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would be dominated by characteristic absorption bands. The most diagnostic would be the sharp, strong C-H stretch of the terminal alkyne at approximately 3300 cm⁻¹ and the weaker C≡C triple bond stretch between 2100-2260 cm⁻¹. libretexts.orgorgchemboulder.comlibretexts.org Strong absorptions corresponding to the C-F bond stretches would also be expected, typically in the 1000-1200 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡C triple bond stretch, which can be weak in the IR spectrum, often produces a strong and sharp signal in the Raman spectrum, making it a sensitive probe for this functional group. nih.gov This is due to the large change in polarizability associated with the triple bond stretch.

Table 5.5.1: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
≡C-HStretch3330 - 3270Strong, NarrowMedium
C-H (alkane)Stretch3000 - 2850Medium-StrongMedium-Strong
C≡CStretch2260 - 2100Weak-MediumStrong
C-FStretch1200 - 1000StrongWeak
≡C-HBend700 - 610Strong, BroadWeak

Potential Applications of 1 Ethynyl 2,2 Difluorobicyclo 3.1.0 Hexane As a Key Intermediate in Complex Organic Synthesis

Building Block for Novel Polycyclic and Spirocyclic Architectures.

The bicyclo[3.1.0]hexane framework is a common motif in a variety of natural products and biologically active compounds. d-nb.inforesearchgate.net Its inherent ring strain makes it a useful synthetic intermediate, prone to selective ring-opening and rearrangement reactions that can be exploited to build more complex polycyclic and spirocyclic systems. d-nb.inforesearchgate.net The presence of the ethynyl (B1212043) group in 1-ethynyl-2,2-difluorobicyclo[3.1.0]hexane offers a reactive handle for a multitude of transformations. For instance, the ethynyl moiety can participate in cycloaddition reactions, such as the 1,3-dipolar cycloaddition with azomethine ylides to form spirocyclic 3-azabicyclo[3.1.0]hexane derivatives. nih.gov

Furthermore, the strained cyclopropane (B1198618) ring within the bicyclo[3.1.0]hexane system can undergo (3+2) annulation reactions. For example, photoredox-mediated (3+2) annulation with aminocyclopropanes can be a convergent route to construct substituted bicyclo[3.1.0]hexanes. nih.gov The strategic placement of the ethynyl and gem-difluoro groups on the bicyclo[3.1.0]hexane core of the target molecule could direct and influence the stereochemical outcome of such annulations, leading to the diastereoselective synthesis of intricate polycyclic structures.

The reactivity of the double bond in cyclopropene (B1174273) derivatives of bicyclo[3.1.0]hexanes has been shown to be higher than that of exocyclic double or triple bonds due to ring strain, leading to highly chemo- and diastereoselective cycloaddition reactions. nih.gov This suggests that the ethynyl group in this compound could be selectively functionalized while preserving the bicyclic core for subsequent transformations, or the entire molecule could be used in reactions that leverage the combined reactivity of the strained ring and the alkyne.

Scaffold for the Development of Advanced Fluorinated Organic Materials.

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. nih.gov The gem-difluoromethylene group in this compound makes it an attractive precursor for the development of advanced fluorinated materials.

Precursor to Fluorinated Polymers and Ligands.

Fluorinated polymers possess a unique combination of properties, including high thermal stability, chemical resistance, and low friction coefficients. nih.gov The ethynyl group of this compound can serve as a polymerizable unit. For instance, ethynylene and ethynylene-thiophene spacers have been incorporated into donor-acceptor polymers, and the inclusion of acetylene (B1199291) units can promote the packing of polymer chains. mdpi.com The rigid and three-dimensional nature of the bicyclo[3.1.0]hexane core, combined with the gem-difluoro group, could lead to fluorinated polymers with novel and desirable material properties.

In the realm of coordination chemistry, gem-difluoroallenes have been identified as versatile precursors for a variety of fluorinated molecules, including ligands. rsc.org The gem-difluoro group can influence the electronic properties of a ligand, which in turn affects the catalytic activity and selectivity of the corresponding metal complex. The bicyclic framework of this compound could be elaborated into novel chiral or achiral ligands where the fluorine atoms play a key role in modulating the ligand's steric and electronic profile.

Integration into Fluorous Tags and Solvents for Separation Technologies.

Fluorous chemistry utilizes perfluorinated compounds to facilitate the separation and purification of reaction products. wikipedia.org This is achieved by tagging a molecule with a highly fluorinated "ponytail," which imparts a high affinity for fluorous solvents or fluorous solid phases. wikipedia.org While this compound itself is not a traditional fluorous tag, its fluorinated bicyclic core could be incorporated into the design of novel fluorous tags. The rigidity of the bicyclic system might offer advantages in terms of predictable partitioning behavior.

Fluorous Solid-Phase Extraction (F-SPE) is a separation technique that relies on the selective retention of fluorous-tagged molecules on a fluorous stationary phase. silicycle.comresearchgate.net The separation is based on the fluorine content of the molecules. nih.gov By attaching a perfluoroalkyl chain to the ethynyl group of this compound, a novel fluorous tag could be created. The combined fluorine content of the perfluoroalkyl chain and the gem-difluoro group on the bicyclic core would enhance the fluorophilicity of the tag, potentially leading to more efficient separations.

Role in the Synthesis of Mechanistically Probing Molecules.

The strained bicyclo[3.1.0]hexane system is a valuable tool for studying reaction mechanisms. The relief of ring strain can be a powerful driving force for chemical transformations, and the stereochemical constraints of the bicyclic framework can provide insights into the transition states of reactions. For example, the rearrangement of 1-hydroxy-bicyclo[3.1.0]hexane under platinum salt catalysis has been studied to understand the mechanism of platinacyclobutane intermediate formation and subsequent ring-opening. acs.org

The presence of the gem-difluoro group in this compound introduces a significant electronic perturbation to the bicyclic system. The strong electron-withdrawing nature of the fluorine atoms can influence the stability of intermediates and transition states in reactions involving the cyclopropane ring. By synthesizing derivatives of this compound and studying their reactivity, chemists can gain a deeper understanding of the electronic effects on ring-opening reactions, cycloadditions, and rearrangements of bicyclo[3.1.0]hexane systems. The ethynyl group also provides a convenient point for the attachment of reporter groups or for initiating reactions to probe mechanistic pathways.

Chiral Auxiliary or Ligand Precursor for Asymmetric Catalysis.

The development of enantiomerically pure chiral ligands is crucial for asymmetric catalysis. nih.gov Chiral bicyclo[3.1.0]hexane derivatives have been synthesized and utilized as chiral building blocks in organic synthesis. d-nb.inforesearchgate.net The synthesis of enantioenriched bicyclo[3.1.0]hexanes has been achieved through asymmetric transformations, highlighting the potential to access chiral versions of this scaffold. d-nb.info

An enantiomerically pure form of this compound could serve as a precursor to novel chiral ligands. The rigid bicyclic framework provides a well-defined stereochemical environment, which is a desirable feature in a chiral ligand. The ethynyl group can be readily functionalized to introduce coordinating atoms, such as phosphorus or nitrogen, to create P,N-ligands, which have shown great success in a variety of metal-catalyzed reactions. nih.gov The gem-difluoro group, in close proximity to the potential coordinating atoms, would exert a strong electronic influence, potentially leading to enhanced enantioselectivity in catalytic reactions. The development of catalytic asymmetric methods for the synthesis of such chiral caged hydrocarbons is an active area of research, with the potential to significantly impact chiral drug discovery and development. researchgate.net

Conclusion and Future Research Perspectives

Summary of Current Understanding and Key Findings on 1-Ethynyl-2,2-difluorobicyclo[3.1.0]hexane

The current scientific understanding of this compound is nascent and primarily confined to its structural identification and availability from commercial chemical suppliers. Publicly accessible databases such as PubChem confirm its chemical structure, formula (C8H8F2), and molecular weight. nih.gov However, a thorough review of published scientific literature reveals a significant absence of detailed research focused specifically on this compound. There are no readily available peer-reviewed studies detailing its synthesis, spectroscopic characterization, physical properties, or reactivity. Consequently, the key finding is the compound's existence as a catalogued chemical entity, while its broader scientific profile remains largely undocumented.

Identification of Unaddressed Challenges and Emerging Research Frontiers

The lack of dedicated research on this compound presents a landscape of unaddressed challenges and, consequently, numerous opportunities for future investigation. Key challenges include:

Development of a Documented Synthetic Route: A primary hurdle is the absence of a published, optimized, and scalable synthesis for the compound. While general methods for creating fluorinated bicyclo[3.1.0]hexanes exist, such as the annulation of cyclopropenes, a specific and detailed procedure for this particular molecule has not been reported. nih.gov

Comprehensive Characterization: There is a critical need for a full characterization of its physicochemical properties. This includes experimental determination of its melting point, boiling point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry).

Exploration of Reactivity: The unique combination of a strained bicyclic system, a gem-difluoro group, and a reactive ethynyl (B1212043) group suggests a rich and complex reactivity profile that is currently unexplored. Understanding how these functional groups influence each other's reactivity is a key research frontier.

Computational Modeling: Theoretical studies could provide initial insights into the molecule's conformation, stability, and electronic properties, guiding future experimental work.

Emerging research could focus on leveraging its distinct structural features. The ethynyl group serves as a versatile handle for further chemical modifications, such as click chemistry, Sonogashira coupling, or conversion to other functional groups. The gem-difluorinated cyclopropane (B1198618) ring imparts unique conformational constraints and electronic properties that are of significant interest in medicinal chemistry.

Outlook for Continued Exploration of Fluorinated Bicyclo[3.1.0]hexane Derivatives in Synthetic Chemistry and Beyond

The future for the broader class of fluorinated bicyclo[3.1.0]hexane derivatives appears promising, particularly in the fields of medicinal chemistry and materials science. The bicyclo[3.1.0]hexane scaffold is recognized as a prevalent structural motif in bioactive compounds and natural products. nih.gov The introduction of fluorine atoms can significantly modulate a molecule's properties, including metabolic stability, lipophilicity, and binding affinity. acs.orgnih.gov

The continued exploration of these derivatives is expected to focus on several key areas:

Bioisosteric Replacement: The rigid, three-dimensional structure of the bicyclo[3.1.0]hexane core, particularly when fluorinated, makes it an attractive bioisostere for commonly used groups like phenyl rings or tert-butyl groups in drug candidates. acs.orgdntb.gov.ua This can lead to improved pharmacokinetic and pharmacodynamic profiles.

Novel Building Blocks: As synthetic methodologies for creating these complex scaffolds become more robust, they will be increasingly utilized as building blocks for the synthesis of novel therapeutic agents. nih.govresearchgate.net Research into potent and selective group II metabotropic glutamate (B1630785) receptor antagonists has already demonstrated the value of the fluorobicyclo[3.1.0]hexane core. acs.org

Probing Biological Systems: The unique conformational rigidity of these molecules can be exploited to design highly specific ligands for probing the structure and function of biological targets such as enzymes and receptors.

Q & A

Q. Advanced

  • Et₃Al-Mediated Epoxide Cyclopropanation : Intramolecular epoxide opening with Et₃Al achieves >95% endo selectivity for H or F substituents, critical for bioactive molecule synthesis (e.g., mGluR2/3 agonists) .
  • Cobalt-Catalyzed C(sp³)-H Activation : Sequential C–H functionalization constructs bicyclo[3.1.0]hexanes from pivalamides, enabling stereocontrol via conformationally guided methylene activation .

How can competing reaction pathways during functionalization be mitigated?

Advanced
Electron-withdrawing groups (EWGs) at the cyclopropane tip favor [3 + 2] cycloadditions over cyclopropanation. To suppress this:

  • Substituent Tuning : Use electron-donating groups (e.g., alkyl) to stabilize carbene intermediates .
  • Reaction Optimization : Adjust catalyst loading (e.g., Ru- or Pd-based) and solvent polarity to favor cyclopropanation kinetics .

What methodologies evaluate bicyclo[3.1.0]hexane derivatives for biological activity?

Q. Advanced

  • Enzyme Inhibition Assays : Derivatives mimicking sialic acid’s boat conformation (e.g., neuraminidase inhibitors) are tested against influenza subtypes (H5N1, H9N2) via fluorescence-based assays. Micromolar IC₅₀ values validate scaffold compatibility with active-site binding .
  • siRNA Modification : North-locked oxabicyclo[3.1.0]hexane pseudosugars are incorporated into siRNA to study RNA interference efficiency, assessed via luciferase reporter assays .

What analytical techniques resolve conformational and stereochemical properties?

Q. Basic

  • X-Ray Crystallography : Determines absolute configuration and ring puckering (e.g., boat vs. chair) .
  • Infrared (IR) Spectroscopy : Cyclopropane C–H stretches (~1020 cm⁻¹) and epimer differentiation via absorption intensity ratios (e.g., trans- vs. cis-3-methylthio derivatives) .
  • NMR Spectroscopy : Diastereomer ratios are quantified via methyl peak splitting (e.g., 80:20 for 2-methylthio isomers) .

How are bicyclo[3.1.0]hexanes functionalized for medicinal chemistry applications?

Q. Advanced

  • Reductive Alkylation : Trifluoroacetaldehyde methyl hemiacetal reacts with 3-azabicyclo[3.1.0]hexanes to introduce CF₃ groups, generating analogues of bioactive tropane alkaloids .
  • Nucleophilic Aromatic Substitution : 1-Amino-3-azabicyclo[3.1.0]hexane undergoes substitution with bromoarenes to access antiviral candidates, though Pd-catalyzed couplings may fail, necessitating Ti-mediated alternatives .

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